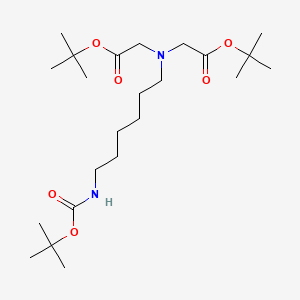

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially registered as di-tert-butyl 2,2'-((6-((tert-butoxycarbonyl)amino)hexyl)azanediyl)diacetate, reflecting its structural composition of two tert-butyl ester groups connected through an iminodiacetate core that is further substituted with a hexyl chain bearing a tert-butoxycarbonyl-protected amino group.

The Chemical Abstracts Service registry number for this compound is 1076199-10-4, providing a unique identifier for this specific molecular structure within chemical databases and literature. This registry number serves as an international standard for referencing the compound across scientific publications, patent documents, and commercial chemical suppliers. The compound is also catalogued under the molecular descriptor number MFCD23160664, which provides additional database tracking capabilities for researchers and chemical inventory systems.

Alternative nomenclature systems recognize this compound through various synonymous names that emphasize different structural features. The designation "this compound" highlights the presence of dual tert-butyl protecting groups and the N-boc-protected aminohexyl substituent. This naming convention proves particularly useful in synthetic organic chemistry contexts where the protective group strategy represents a critical aspect of the molecular design.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₂₃H₄₄N₂O₆, indicating a substantial organic molecule with twenty-three carbon atoms, forty-four hydrogen atoms, two nitrogen atoms, and six oxygen atoms. This composition reflects the compound's complex architecture, incorporating multiple tert-butyl groups, carboxylate functionalities, and nitrogen-containing protective groups that contribute to its overall molecular mass and structural properties.

The molecular weight analysis reveals a precise value of 444.61 daltons, positioning this compound within the range of medium-sized organic molecules commonly encountered in pharmaceutical and synthetic chemistry applications. This molecular weight reflects the substantial protective group burden carried by the molecule, with three separate tert-butyl groups contributing significantly to the overall mass. The weight distribution analysis indicates that approximately 30% of the molecular mass derives from the protective tert-butyl and tert-butoxycarbonyl groups, while the remaining 70% constitutes the functional core structure.

| Molecular Parameter | Value | Contribution to Overall Structure |

|---|---|---|

| Total Carbon Atoms | 23 | 62.16% of total atoms |

| Total Hydrogen Atoms | 44 | 59.46% of total atoms |

| Total Nitrogen Atoms | 2 | 2.70% of total atoms |

| Total Oxygen Atoms | 6 | 8.11% of total atoms |

| Molecular Weight | 444.61 Da | Medium-sized organic molecule |

The elemental composition analysis demonstrates the carbon-rich nature of this compound, which is characteristic of molecules bearing multiple tert-butyl protective groups. The relatively high hydrogen-to-carbon ratio of approximately 1.91 indicates significant saturation within the molecular framework, consistent with the presence of multiple alkyl chains and protective groups that lack aromatic character.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals complex conformational behavior arising from the multiple rotatable bonds present within its flexible hexyl chain and the various tert-butyl protective groups. The compound exhibits significant conformational freedom due to the presence of numerous single bonds that permit rotation, particularly within the six-carbon alkyl chain connecting the iminodiacetate core to the terminal tert-butoxycarbonyl-protected amino group.

Computational modeling studies indicate that the molecule can adopt multiple low-energy conformations in solution, with the hexyl chain serving as a flexible linker that allows various spatial orientations of the terminal amino group relative to the central iminodiacetate functionality. The tert-butyl groups contribute additional conformational complexity through their bulky three-dimensional structure, which creates steric interactions that influence the preferred molecular geometries in both solid-state and solution phases.

The InChI key for this compound, designated as PPMXEOGZSGYRLR-UHFFFAOYSA-N, provides a unique computational identifier that encodes the complete connectivity and stereochemical information of the molecule. This standardized representation enables precise molecular identification across different software platforms and databases, facilitating research reproducibility and data exchange among scientific institutions.

X-ray crystallographic studies would be expected to reveal extended conformations in the solid state, where intermolecular packing forces typically favor arrangements that minimize steric clashes between bulky protective groups. The presence of multiple hydrogen bond acceptor sites within the carboxylate and carbamate functionalities suggests potential for intermolecular hydrogen bonding networks that could influence crystal packing arrangements and overall solid-state stability.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic signal patterns that confirm its structural assignment and provide detailed information about the molecular environment of individual atoms. Proton nuclear magnetic resonance spectroscopy exhibits distinctive signals for the multiple tert-butyl groups, appearing as singlets in the aliphatic region around 1.4-1.5 parts per million, with integration values reflecting the presence of twenty-seven protons from the three tert-butyl protective groups.

The hexyl chain protons generate a complex multiplet pattern in the 1.2-3.5 parts per million region, with the methylene groups adjacent to nitrogen atoms appearing as characteristic triplets or multiplets due to coupling with neighboring protons. The N-methylene protons of the iminodiacetate core typically resonate as singlets around 4.0-4.2 parts per million, reflecting their unique chemical environment adjacent to both nitrogen and carboxylate functionalities.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxylate carbon atoms appearing in the characteristic downfield region around 170-175 parts per million. The tert-butyl carbon signals manifest as distinct peaks around 28 parts per million for the methyl groups and 80-85 parts per million for the quaternary carbon centers, consistent with their attachment to electron-withdrawing carboxylate groups.

Infrared spectroscopic analysis reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylate ester stretching vibrations appear as strong absorption bands around 1730-1750 wavenumbers, while the carbamate carbonyl stretching occurs at slightly lower frequency around 1690-1720 wavenumbers. The N-H stretching vibrations from the protected amino group generate characteristic absorption around 3300-3500 wavenumbers, although these may be broadened due to hydrogen bonding interactions.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 444.61, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically show characteristic losses of tert-butyl groups (57 daltons) and tert-butoxycarbonyl groups (100 daltons), providing structural confirmation through predictable breakdown pathways that reflect the relative stability of different molecular fragments under ionization conditions.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl singlets | 1.4-1.5 ppm |

| ¹H Nuclear Magnetic Resonance | Hexyl chain multiplets | 1.2-3.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Carboxylate carbons | 170-175 ppm |

| Infrared Spectroscopy | Ester carbonyl stretch | 1730-1750 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | 444.61 m/z |

Properties

IUPAC Name |

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMXEOGZSGYRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652477 | |

| Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-10-4 | |

| Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate undergoes various types of reactions, including:

Oxidation: The tert-butyl group can be oxidized under specific conditions.

Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or HCl in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO4 or OsO4 can be used.

Reduction: Trifluoroacetic acid or HCl in methanol are common reagents for deprotection.

Substitution: Nucleophiles like RLi or RMgX can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₈H₃₈N₂O₄

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate features two tert-butyl groups and a Boc (tert-butoxycarbonyl) protecting group attached to an aminohexyl chain. This structural configuration enhances its stability and reactivity, making it suitable for various applications.

Medicinal Chemistry

Neuroprotective Agents: Research has demonstrated that derivatives of this compound can serve as precursors for compounds aimed at treating neurodegenerative diseases. The Boc protection allows for selective reactions that facilitate the synthesis of biologically active molecules with improved pharmacological profiles .

Drug Delivery Systems: The compound's ability to form stable complexes with various drugs enhances its potential in drug delivery systems, particularly in targeting specific tissues or cells while minimizing side effects .

Organic Synthesis

Protecting Group Strategies: The use of the Boc group in synthesizing complex organic molecules is well-documented. Its stability under basic conditions allows for sequential reactions without premature deprotection, which is crucial in multi-step syntheses .

Functionalization of Heterocycles: this compound has been utilized in the functionalization of heteroaromatic compounds, expanding the library of available derivatives for further biological testing .

Case Study 1: Synthesis of Neuroprotective Agents

In a study focused on developing inhibitors for neuronal nitric oxide synthase (nNOS), researchers employed this compound as a key intermediate. This compound facilitated the synthesis of novel pyrrolidine-based inhibitors that showed promise in mitigating neurodegenerative processes .

Case Study 2: Drug Delivery Applications

A recent investigation into drug delivery systems utilized this compound to enhance the solubility and stability of poorly water-soluble drugs. The compound's ability to form micelles allowed for improved bioavailability and targeted delivery, demonstrating its potential in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate involves the protection of amino groups through the formation of a Boc derivative. This protection prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl Chromate and Related Compounds

Chemical Reactivity and Stability

- tert-Butyl Chromate : A strong oxidizer (Hazard Rating 4 for fire) that reacts violently with reducers and combustibles. Releases toxic chromium oxides during decomposition .

- BHT: Non-reactive under standard conditions but inhibits oxidation via radical scavenging .

- tert-Butyl Alcohol : Low reactivity but flammable (Hazard Rating 1 for fire) .

Environmental Impact

- tert-Butyl Chromate : Classified as environmentally hazardous (DOT Hazard Class 9) due to chromium toxicity .

- BHT : Persists in ecosystems; bioaccumulation concerns in aquatic organisms .

- tert-Butyl Alcohol : High water solubility increases groundwater contamination risks .

Limitations of Available Evidence

No Data on Target Compound: The compound "Bis(tert-butyl)-N-boc-aminohexyliminodiacetate" is absent from all provided sources. Comparisons are extrapolated from structurally dissimilar tert-butyl derivatives.

Biological Activity

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate (CAS: 1076199-10-4) is a compound characterized by its unique structure, which includes tert-butyl groups and a Boc-protected amino group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Understanding its biological activity is crucial for its application in various scientific fields.

The synthesis of this compound typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP in acetonitrile. This protection is essential for preventing unwanted reactions during subsequent chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C18H34N2O6 |

| Molecular Weight | 366.48 g/mol |

| CAS Number | 1076199-10-4 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The mechanism of action of this compound primarily revolves around its ability to protect amino groups. The Boc group prevents unwanted reactions, allowing selective functionalization at other sites. This selectivity is vital in synthesizing biologically active compounds.

Biological Activity

Research indicates that this compound can be utilized in the synthesis of biologically active peptides and proteins. Its role as a protecting group is particularly significant in maintaining the integrity of sensitive functional groups during chemical reactions.

Case Studies

- Peptide Synthesis : In a study focused on peptide synthesis, this compound was employed to protect amino acids, facilitating the formation of complex peptide structures without degradation of sensitive moieties .

- Pharmaceutical Development : The compound has been explored for its potential in drug formulation, where it aids in protecting reactive amines during synthesis, thus enhancing the stability and efficacy of pharmaceutical products.

Metabolism and Excretion

A related compound, N-tert-butoxycarbonylmethamphetamine (BocMA), has been studied for its metabolic pathways. The metabolism involved hydroxylation, carbonylation, and N-demethylation, suggesting that similar pathways could be relevant for this compound. Understanding these pathways is crucial for predicting how this compound behaves in biological systems .

Table 2: Metabolic Pathways

| Pathway | Description |

|---|---|

| Hydroxylation | Addition of hydroxyl groups |

| Carbonylation | Formation of carbonyl compounds |

| N-Demethylation | Removal of methyl groups |

Q & A

Basic: What are the key considerations when designing a synthesis protocol for Bis(tert-butyl)-N-boc-aminohexyliminodiacetate?

A robust synthesis protocol must prioritize stepwise protection of functional groups and stability of tert-butyl esters . For example:

- Use Boc (tert-butoxycarbonyl) protection for amines to prevent undesired side reactions during coupling steps .

- Avoid acidic conditions that may hydrolyze tert-butyl esters; instead, employ mild deprotection agents like trifluoroacetic acid (TFA) in dichloromethane .

- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity products .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm Boc and tert-butyl group integrity (e.g., tert-butyl protons at ~1.4 ppm, Boc carbonyl at ~155 ppm) .

- FT-IR : Validate ester (C=O stretch at ~1720 cm⁻¹) and carbamate (N-H stretch at ~3350 cm⁻¹) functionalities .

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and rule out fragmentation artifacts .

Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced: How can researchers resolve discrepancies in NMR data during structural verification?

Discrepancies often arise from dynamic conformational changes or solvent-induced shifts . Mitigation strategies:

- Perform heteronuclear NMR experiments (HSQC, HMBC) to assign quaternary carbons and long-range couplings .

- Compare data with crystallographic results (e.g., X-ray-derived bond angles and torsional strain) to validate spatial arrangements .

- Re-examine sample preparation (e.g., deuterated solvent purity, temperature control) to eliminate experimental artifacts .

Advanced: What strategies mitigate Boc group instability during reactions involving this compound?

Boc groups are sensitive to acidic or nucleophilic conditions . To enhance stability:

- Maintain pH > 7 in aqueous reactions and use aprotic solvents (e.g., THF, DMF) to avoid premature deprotection .

- Monitor reaction progress via TLC or in situ IR to detect early-stage degradation.

- Substitute Boc with more stable protecting groups (e.g., Fmoc) for reactions requiring harsh conditions .

Advanced: How can interaction studies with biological targets (e.g., enzymes) be optimized for this compound?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

- Perform molecular docking simulations guided by X-ray/NMR-derived structures to predict binding modes .

- Validate interactions with competitive assays (e.g., fluorescence polarization) using known inhibitors as controls .

Basic: What are common impurities in the synthesis of this compound, and how are they addressed?

Typical impurities include:

- Incomplete Boc protection : Detectable via LC-MS; resolve by extending reaction time or adding excess Boc anhydride .

- tert-butyl ester hydrolysis : Minimize exposure to moisture; use molecular sieves or anhydrous solvents .

- By-products from coupling reagents : Remove via aqueous workup or size-exclusion chromatography .

Advanced: How can reaction conditions be optimized to maximize yield without compromising purity?

Apply design of experiments (DoE) to evaluate variables:

- Temperature: Higher temps accelerate reactions but may degrade sensitive groups; optimize between 25–60°C .

- Catalyst loading: Screen palladium or enzyme catalysts for coupling efficiency .

- Solvent polarity: Test mixtures (e.g., DCM/MeCN) to balance solubility and reaction rate .

Basic: What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.